Beatrice Beatrice
Brand Name: Vulcanchem
CAS No.: 92206-37-6
VCID: VC18997187
InChI: InChI=1S/C13H21NO2/c1-9-6-13(16-5)11(7-10(2)14-3)8-12(9)15-4/h6,8,10,14H,7H2,1-5H3
SMILES:
Molecular Formula: C13H21NO2
Molecular Weight: 223.31 g/mol

Beatrice

CAS No.: 92206-37-6

Cat. No.: VC18997187

Molecular Formula: C13H21NO2

Molecular Weight: 223.31 g/mol

* For research use only. Not for human or veterinary use.

Beatrice - 92206-37-6

Specification

CAS No. 92206-37-6
Molecular Formula C13H21NO2
Molecular Weight 223.31 g/mol
IUPAC Name 1-(2,5-dimethoxy-4-methylphenyl)-N-methylpropan-2-amine
Standard InChI InChI=1S/C13H21NO2/c1-9-6-13(16-5)11(7-10(2)14-3)8-12(9)15-4/h6,8,10,14H,7H2,1-5H3
Standard InChI Key IWYGVDBZCSCJGT-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1OC)CC(C)NC)OC

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture and Nomenclature

Beatrice’s IUPAC name, 1-(2,5-dimethoxy-4-methylphenyl)-N-methylpropan-2-amine, reflects its substitution pattern: a 2,5-dimethoxy-4-methylphenyl group attached to an N-methylpropan-2-amine backbone . The compound exists as a racemic mixture, though its (R)-enantiomer (PubChem CID 54584896) has been separately documented . Key structural features include:

  • Aromatic ring: Substituted with methoxy groups at positions 2 and 5 and a methyl group at position 4.

  • Side chain: A two-carbon ethylamine chain with a methyl group on the alpha carbon and an N-methyl substituent.

The SMILES notation for Beatrice is CC1=CC(=C(C=C1OC)CC(C)NC)OC, while its InChIKey is IWYGVDBZCSCJGT-UHFFFAOYSA-N .

Table 1: Computed Physicochemical Properties of Beatrice

PropertyValueSource
Molecular Weight223.31 g/molPubChem
XLogP32.8PubChem
Hydrogen Bond Donors1PubChem
Hydrogen Bond Acceptors3PubChem
Rotatable Bonds5PubChem

Stereochemical Considerations

The (R)-enantiomer of Beatrice, while sharing the same molecular formula as the racemic form, exhibits distinct stereochemical properties encoded in its InChIKey (IWYGVDBZCSCJGT-SNVBAGLBSA-N) . Enantiomeric differences may influence receptor binding affinity and pharmacokinetics, though no comparative studies exist to date.

Synthesis and Historical Context

Discovery by Alexander Shulgin

Beatrice was first synthesized and documented by Alexander Shulgin in the 1990s as part of his exploration of psychoactive phenethylamines . Shulgin’s methodology, detailed in PIHKAL, involves:

  • Friedel-Crafts acylation: Introducing the methyl group to the aromatic ring.

  • Methoxy group installation: Via nucleophilic substitution or methylation.

  • Reductive amination: To form the N-methylpropan-2-amine side chain.

Pharmacological Profile and Effects

Dosage and Duration

Shulgin reported a threshold dose of 30 mg, with effects lasting 6–10 hours . Users describe a triphasic experience:

  • Onset (1–2 hours): Mild stimulation and heightened sensory perception.

  • Plateau (4–6 hours): Visual distortions, emotional openness, and introspective states.

  • Offset (2–3 hours): Gradual return to baseline, often accompanied by fatigue.

Table 2: Reported Subjective Effects of Beatrice

Effect CategoryManifestations
CognitiveEnhanced introspection, altered time perception
SensoryVisual patterning, synesthesia-like effects
EmotionalEuphoria, emotional vulnerability
SomaticStimulation, tremors, diarrhea

Side Effects and Risks

Common adverse effects include:

  • Gastrointestinal distress: Diarrhea, noted in 60% of Shulgin’s subjects .

  • Sympathomimetic effects: Tachycardia, hypertension, and hyperthermia.

  • Post-acute sequelae: Residual anxiety and insomnia persisting up to 48 hours.

Toxicological and Metabolic Uncertainty

Metabolic Pathways

The metabolic fate of Beatrice is entirely speculative. Analogous compounds like DOM undergo hepatic O-demethylation and glucuronidation, suggesting similar pathways for Beatrice . Potential metabolites include:

  • 2-Hydroxy-5-methoxy-4-methylamphetamine (via CYP2D6).

  • N-Demethylated derivatives (via CYP3A4).

Toxicity Data Gaps

Critical unknowns include:

  • LD50_{50}: No animal or human data available.

  • Chronic effects: Neurotoxicity, cardiotoxicity, or addiction potential unstudied.

  • Drug interactions: Synergistic risks with MAOIs or SSRIs.

Legal Status and Research Implications

Directions for Future Research

Priority areas include:

  • Receptor profiling: Quantitative binding assays at 5-HT, dopamine, and adrenergic receptors.

  • Metabolic studies: In vitro and in vivo models to identify metabolites and enzymes involved.

  • Behavioral toxicology: Dose-response relationships and long-term exposure effects.

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